molecular formula C22H30INO4S B10770452 (Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No.: B10770452
M. Wt: 529.4 g/mol
InChI Key: SZNMERGTFJHNSM-NTVCQXSRSA-N
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Description

It is a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. The compound is characterized by its molecular formula C22H30INO4S and a molecular weight of 530.44.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [125I]SAP involves the iodination of a precursor compound, typically using iodine-125 as the radioactive isotope. The process includes the following steps:

    Iodination: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.

    Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from any impurities.

Industrial Production Methods

Industrial production of [125I]SAP follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor compound are iodinated using iodine-125.

    Automated Purification: Advanced HPLC systems are used to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[125I]SAP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the iodine-125 isotope within the compound.

    Substitution: The sulfonyl amino group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the iodine atom, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

[125I]SAP is widely used in various scientific research fields, including:

    Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in binding studies to investigate interactions between proteins and other biomolecules.

    Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in studying platelet aggregation and thromboxane receptor activity.

    Industry: Applied in quality control processes to ensure the purity and consistency of pharmaceutical products.

Mechanism of Action

The mechanism of action of [125I]SAP involves its binding to thromboxane A2/prostaglandin H2 receptors on platelets. This binding inhibits the aggregation of platelets, thereby preventing clot formation. The molecular targets include the thromboxane A2 receptor, and the pathways involved are related to platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

    [125I]-Thromboxane A2: Another radiolabeled compound used for studying thromboxane receptors.

    [3S-[1alpha,2alpha,3beta-5alpha]]-7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5Z-heptenoic acid: A structurally similar compound with similar applications.

Uniqueness

[125I]SAP is unique due to its high affinity and specificity for thromboxane A2/prostaglandin H2 receptors. This makes it particularly useful in detailed studies of platelet function and thromboxane receptor activity .

Properties

Molecular Formula

C22H30INO4S

Molecular Weight

529.4 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,5S)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18-,19+,20-/m0/s1/i23-2

InChI Key

SZNMERGTFJHNSM-NTVCQXSRSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C

Origin of Product

United States

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